3-(4-chlorobenzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the sulfonyl group could potentially undergo reactions with nucleophiles, and the carbonyl group in the quinolin-4-one portion of the molecule could undergo reactions typical of ketones .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the sulfonyl and carbonyl groups could influence its polarity, solubility, and boiling and melting points .Scientific Research Applications
Catalysts in Organic Synthesis
The research highlights the use of various catalysts and methodologies for synthesizing complex organic compounds. For instance, ionic liquids and Bronsted acidic catalysts have been employed for one-pot synthesis processes, offering clean, efficient, and reusable options for generating polyhydroquinoline derivatives and other complex structures (Khaligh, 2014). Such methodologies could potentially be applicable for synthesizing or modifying compounds similar to "3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-ethoxyquinolin-4-one", leveraging their efficiency and environmental benefits.
Photoluminescent Materials
The synthesis and analysis of zinc(II) and cadmium(II) complexes based on modified 8-hydroxyquinoline ligands illustrate the potential of these compounds in creating photoluminescent materials. These studies show that introducing aromatic substituents can significantly enhance the solubility and luminescent properties of the complexes, making them promising candidates for yellow luminescent materials (Tan et al., 2018). This suggests that derivatives of quinolines, possibly including "3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-ethoxyquinolin-4-one", could be explored for their photoluminescent applications, potentially contributing to advancements in materials science.
Anticancer Research
In the realm of medicinal chemistry, quinoline derivatives have been investigated for their anticancer properties. For example, certain quinazoline antifolates have been synthesized and evaluated as inhibitors of thymidylate synthase, a key enzyme in DNA synthesis, showing promise as antitumor agents (Marsham et al., 1989). This underscores the potential of quinoline and its derivatives in developing novel anticancer drugs, suggesting that "3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-ethoxyquinolin-4-one" could also be a candidate for further research in this direction.
Novel Drug Discovery
The discovery of compounds with high blood-brain barrier penetration and potent apoptosis-inducing capabilities highlights the ongoing efforts to identify new therapeutic agents. N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine, for example, has shown significant efficacy in preclinical cancer models, underscoring the importance of quinoline derivatives in drug discovery and development (Sirisoma et al., 2009). This suggests the potential of "3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-ethoxyquinolin-4-one" in similar therapeutic applications, particularly in treating cancers that affect the central nervous system.
Mechanism of Action
Target of Action
The primary targets of 3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-ethoxyquinolin-4-one are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers . The identification of its primary targets would require further experimental studies.
Mode of Action
The exact mode of action of 3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-ethoxyquinolin-4-one It is hypothesized that the compound may interact with its targets through strong h-bonding interactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-ethoxyquinolin-4-one Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
The molecular and cellular effects of 3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-ethoxyquinolin-4-one It is hypothesized that the compound may induce changes at the molecular level through its interactions with its targets .
Future Directions
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-ethoxyquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClNO4S/c1-4-32-21-9-12-24-23(14-21)26(29)25(33(30,31)22-10-7-20(27)8-11-22)16-28(24)15-19-13-17(2)5-6-18(19)3/h5-14,16H,4,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZWBHYCVLKEKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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